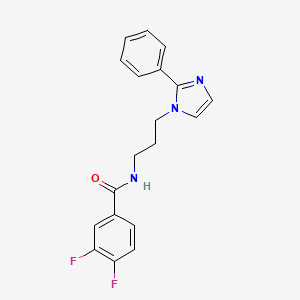

3,4-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O/c20-16-8-7-15(13-17(16)21)19(25)23-9-4-11-24-12-10-22-18(24)14-5-2-1-3-6-14/h1-3,5-8,10,12-13H,4,9,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBXLILFTAPTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

Formation of the Benzamide: The benzamide moiety is formed by reacting 3,4-difluorobenzoyl chloride with the previously synthesized imidazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

3,4-Difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is being investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it suitable for drug development. The fluorine substituents enhance lipophilicity and metabolic stability, which are crucial for drug efficacy and bioavailability.

Biological Assays

The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. Its ability to coordinate with metal ions or form hydrogen bonds with amino acid residues allows researchers to explore its effects on protein function. This application is particularly relevant in the fields of pharmacology and biochemistry, where understanding molecular interactions is vital.

Materials Science

Research into advanced materials has identified this compound as a candidate for developing materials with specific electronic or optical properties. Its unique chemical structure may contribute to innovations in organic electronics or photonic devices.

Industrial Applications

The compound is also being explored for its utility in the synthesis of other complex organic molecules. It serves as a precursor in various chemical processes, potentially streamlining the production of related compounds in industrial settings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)

- Structural Differences : Replaces the benzamide-propyl linker with a urea-ethyl group and a 4-imidazolylbenzamide core.

- Functional Implications: The urea group introduces additional hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to hydrolysis.

3,4-Difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide (CAS 1903526-38-4)

- Structural Differences : Substitutes the phenylimidazole with an isoxazole ring.

- The molecular weight (266.24 g/mol) is lower than the target compound, suggesting differences in bioavailability .

3,4-Difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021137-64-3)

- Structural Differences : Incorporates a pyridazine ring fused with a pyridine group.

- Functional Implications : The pyridazine introduces additional nitrogen atoms, which may improve binding to metal ions or polar targets. However, the bulkier heterocycle could reduce membrane permeability compared to the phenylimidazole in the target compound .

3,4-Difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1020980-97-5)

- Structural Differences : Features a sulfonyl-linked phenylpiperazine group.

- The phenylpiperazine moiety adds bulk and may improve CNS penetration due to its lipophilicity, but could also introduce off-target interactions .

Benzimidazole Derivatives (e.g., and )

- Structural Differences: Replace imidazole with benzimidazole cores and methoxy or thienoimidazolone substituents.

- Thienoimidazolone (as in BDAB, ) introduces sulfur, which may alter oxidative metabolism pathways .

Structural and Pharmacokinetic Comparison Table

Research Findings and Implications

- Metabolic Stability : Fluorine atoms in the target compound confer resistance to oxidative metabolism, whereas methoxy-substituted analogs () may undergo demethylation .

- Binding Interactions : The phenylimidazole group in the target compound facilitates π-π stacking, critical for protein binding, while isoxazole () and pyridazine () analogs prioritize polar interactions .

- Synthetic Accessibility : The target compound’s synthesis likely employs amide coupling reagents (e.g., HOBt/EDC, as in ), whereas urea-containing analogs () require alternative strategies .

Biological Activity

3,4-Difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide, identified by its CAS number 1421530-07-5, is a synthetic compound belonging to the benzamide class. Its unique structure, featuring a difluorobenzene moiety and an imidazole ring, suggests potential biological activities that warrant detailed investigation. This article reviews the compound's synthesis, biological mechanisms, and activity against various targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

- Attachment of the Phenyl Group : A Friedel-Crafts alkylation reaction introduces the phenyl group using benzene and an appropriate alkyl halide.

- Formation of the Benzamide : The final step involves reacting 3,4-difluorobenzoyl chloride with the imidazole derivative in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, which may lead to inhibition or modulation of their activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in biological systems .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that related benzamide derivatives can inhibit Kv1.3 potassium channels, which are implicated in autoimmune diseases .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Benzamides are known to interact with multiple targets involved in cancer cell proliferation and survival pathways. Preliminary studies indicate that derivatives can inhibit cell growth in various cancer cell lines by downregulating essential proteins involved in cell cycle regulation .

Data Tables

| Activity | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Kv1.3 | Similar to PAP-1 | |

| Anticancer Activity | Various Cancer Cell Lines | Varies by line | |

| Antiviral Activity | Influenza Virus | Not specified |

Case Studies

In one notable case study involving related compounds, researchers explored the effects of benzamide derivatives on immune responses in mouse splenocytes. The results indicated that certain analogs could significantly enhance immune cell activity against tumor cells through modulation of PD-1/PD-L1 interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Formation of the imidazole core through cyclization of α-bromo ketones with acyl phosphonates under Darzens-like conditions .

- Step 2 : Alkylation of the imidazole nitrogen using 3-chloropropylamine derivatives.

- Step 3 : Coupling the propylimidazole intermediate with 3,4-difluorobenzoyl chloride via amidation (e.g., using HATU or EDC/HOBt as coupling agents).

- Key Reagents : Acyl phosphonates, α-bromo ketones, and 3-chloropropylamine (see analogous routes in ).

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions, imidazole proton signals at δ 7.2–8.5 ppm) .

- IR : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-F (~1200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO requires 372.14 g/mol).

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar aprotic solvents : Highly soluble in DMSO and DMF due to the amide and imidazole moieties.

- Aqueous buffers : Limited solubility (e.g., <1 mg/mL in PBS at pH 7.4), requiring formulation with cyclodextrins or surfactants for biological assays .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP-3 refine the 3D structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Validate using R < 0.05 and wR < 0.12 .

- Visualization in ORTEP-3 : Generate thermal ellipsoid plots to analyze bond angles/distortions (e.g., imidazole-propyl linker dihedral angles) .

Q. What strategies resolve contradictions in biological activity data for this compound across assays?

- Methodological Answer :

- Assay Validation : Confirm target specificity using knockout cell lines (e.g., h5-HT receptor KO for off-target effects) .

- Meta-Analysis : Cross-reference IC values from fluorescence polarization (FP) vs. radioligand binding assays to account for false positives .

Q. How does the fluorine substitution pattern influence its binding to therapeutic targets?

- Methodological Answer :

- Computational Docking : Use AutoDock Vina to compare binding affinities of 3,4-difluoro vs. mono-fluoro analogs (e.g., ΔG differences >2 kcal/mol suggest fluorine’s electronic effects) .

- SAR Studies : Synthesize analogs with Cl or OMe substituents to isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.